2-chloro-N-ethyl-5-iodopyrimidin-4-amine
Description
Overview of Pyrimidine (B1678525) Heterocyclic Systems in Chemical Science
Pyrimidine, a heterocyclic aromatic organic compound, is a fundamental scaffold in chemical science. nih.gov It consists of a six-membered ring containing four carbon atoms and two nitrogen atoms at positions 1 and 3. This core structure is integral to a vast array of biologically significant molecules. The pyrimidine ring system is a constituent of the nucleobases cytosine, thymine, and uracil (B121893), which are fundamental components of nucleic acids (DNA and RNA). nih.gov Additionally, this heterocyclic system is found in vitamin B1 (thiamine) and in various synthetic compounds, including barbiturates. nih.gov
Significance of Pyrimidine Derivatives as Privileged Scaffolds in Organic and Medicinal Chemistry
In the realms of organic and medicinal chemistry, pyrimidine derivatives are recognized as "privileged scaffolds." This term denotes molecular frameworks that are capable of binding to multiple, diverse biological targets, thus serving as a versatile foundation for the development of new therapeutic agents. nih.gov The prevalence of the pyrimidine motif in numerous biologically active compounds underscores its importance.
The broad spectrum of pharmacological activities associated with pyrimidine derivatives includes:
Anticancer: Many pyrimidine analogs exhibit potent anticancer properties. nih.govnih.gov
Antiviral: Certain pyrimidine derivatives are effective antiviral agents.
Antimicrobial: The pyrimidine scaffold is a key component in various antibacterial and antifungal drugs.
Anti-inflammatory: A number of pyrimidine-based compounds have demonstrated significant anti-inflammatory activity. rsc.org
The versatility of the pyrimidine ring allows for substitution at various positions, enabling the fine-tuning of its physicochemical and pharmacological properties to achieve desired therapeutic effects. nih.gov
Structural Features and Aromaticity of the Pyrimidine Ring System
The pyrimidine ring is an aromatic system. The presence of two nitrogen atoms within the ring leads to a π-deficient character, which significantly influences its reactivity. The lone pair of electrons on each nitrogen atom resides in an sp² orbital in the plane of the ring and does not participate in the aromatic π system. This electronic configuration makes the pyrimidine ring susceptible to nucleophilic attack, particularly at the carbon atoms adjacent to the nitrogen atoms.
Introduction to Halogenated Pyrimidines: Synthetic Utility and Research Relevance
Halogenated pyrimidines are a class of pyrimidine derivatives in which one or more hydrogen atoms on the pyrimidine ring have been replaced by halogen atoms (fluorine, chlorine, bromine, or iodine). These compounds are of significant interest in synthetic and medicinal chemistry due to the unique properties conferred by the halogen substituents.
Role of Halogen Substituents (Chloro, Iodo) in Pyrimidine Reactivity and Functionalization
The introduction of halogen atoms, such as chlorine and iodine, onto the pyrimidine ring has a profound impact on its chemical reactivity and provides a handle for further functionalization.
Activation towards Nucleophilic Substitution: Halogen atoms, being good leaving groups, activate the pyrimidine ring for nucleophilic aromatic substitution (SNAr) reactions. This allows for the facile introduction of various nucleophiles, such as amines, alcohols, and thiols, to generate a diverse library of substituted pyrimidines. The chloro group at the 2- and 4-positions of the pyrimidine ring is particularly susceptible to displacement by nucleophiles.
Cross-Coupling Reactions: The iodo substituent is an excellent partner in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This enables the formation of carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for the synthesis of complex pyrimidine derivatives with extended π-systems or diverse substitution patterns. For instance, 2-chloro-5-iodopyrimidine (B183918) can be used in palladium-catalyzed cross-coupling reactions to synthesize 2-chloro-5-(2-pyridyl)pyrimidine, an intermediate for phosphodiesterase type 5 (PDE-V) inhibitors. chemicalbook.com
The differential reactivity of the chloro and iodo groups on the same pyrimidine ring allows for selective and sequential functionalization, further enhancing the synthetic utility of these dihalogenated scaffolds.
Academic Rationale for Investigating 2-chloro-N-ethyl-5-iodopyrimidin-4-amine
The academic rationale for the investigation of this compound stems from its potential as a versatile building block in the synthesis of more complex molecules with potential biological activity. The specific arrangement of substituents on the pyrimidine ring offers several avenues for further chemical modification:
The chloro group at the 2-position can be displaced by a variety of nucleophiles.
The iodo group at the 5-position is amenable to a wide range of cross-coupling reactions.
The N-ethylamino group at the 4-position can influence the electronic properties of the ring and may participate in hydrogen bonding interactions in a biological context.
The combination of these functional groups in a single molecule makes it a valuable intermediate for the construction of libraries of compounds for high-throughput screening in drug discovery programs. The synthesis of such a molecule would likely be driven by the need to explore the structure-activity relationships of novel pyrimidine derivatives in various therapeutic areas.
Current Research Landscape and Knowledge Gaps Pertaining to this compound and Related Structures
While specific research focused solely on this compound is not extensively documented in publicly available literature, the broader research landscape for structurally related compounds is quite active. Research on 2,4,5-trisubstituted pyrimidines is prevalent, with many studies focusing on their potential as kinase inhibitors, antiviral agents, and anticancer therapeutics.
A significant body of research exists on the synthesis and biological evaluation of 2,4-diaminopyrimidine (B92962) derivatives, which have shown promise as antimalarial agents. For example, the antimalarial drug P218 features a diaminopyrimidine core. nih.gov The synthesis of such molecules often involves the functionalization of 2,4-dichloropyrimidines.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-ethyl-5-iodopyrimidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClIN3/c1-2-9-5-4(8)3-10-6(7)11-5/h3H,2H2,1H3,(H,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUVJZTFMWHAKMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC=C1I)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClIN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801276197 | |
| Record name | 2-Chloro-N-ethyl-5-iodo-4-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801276197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1093847-73-4 | |
| Record name | 2-Chloro-N-ethyl-5-iodo-4-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1093847-73-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-N-ethyl-5-iodo-4-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801276197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 Chloro N Ethyl 5 Iodopyrimidin 4 Amine and Its Analogues
Strategic Retrosynthetic Analysis of the 2-chloro-N-ethyl-5-iodopyrimidin-4-amine Framework
A logical retrosynthetic analysis of this compound suggests a convergent synthetic strategy. The primary disconnection points are the C-N bond of the N-ethyl amine moiety and the C-I bond at the C-5 position. This leads to two main synthetic pathways.
The most direct and strategically sound approach involves the sequential functionalization of a di-halogenated pyrimidine (B1678525) precursor. The target molecule can be envisioned as being assembled from the key intermediate, 2,4-dichloro-5-iodopyrimidine (B155428). This precursor allows for the regioselective nucleophilic aromatic substitution (SNAr) of the C-4 chloro group with ethylamine (B1201723). The higher reactivity of the C-4 position over the C-2 position in 5-substituted-2,4-dichloropyrimidines is well-documented, making this a feasible and selective transformation. researchgate.netacs.orgnih.gov
An alternative retrosynthetic pathway would involve the initial synthesis of 2-chloro-N-ethylpyrimidin-4-amine, followed by a regioselective iodination at the C-5 position. This route is also plausible but may present challenges in controlling the regioselectivity of the iodination step, as the pyrimidine ring is activated by the amino group.
Synthetic Routes to Halogenated Pyrimidine Precursors
The successful synthesis of this compound is heavily reliant on the efficient preparation of key halogenated pyrimidine precursors. This section details the synthesis of these vital building blocks.
The synthesis of 2-chloro-pyrimidin-4-amine derivatives often starts from readily available pyrimidine precursors such as uracil (B121893) or 2,4-dichloropyrimidine (B19661). The differential reactivity of the two chlorine atoms in 2,4-dichloropyrimidine allows for selective substitution. The chlorine atom at the 4-position is generally more susceptible to nucleophilic attack than the one at the 2-position, especially when an electron-withdrawing group is present at the C-5 position. researchgate.netnih.gov Microwave-assisted synthesis has been shown to be an efficient method for the preparation of 2-amino-4-chloro-pyrimidine derivatives. nih.gov
| Precursor | Reagent | Conditions | Product | Yield (%) |
| 2,4-dichloropyrimidine | Various amines | Microwave, 120-140 °C, 15-30 min | 2-amino-4-chloro-pyrimidine derivatives | Moderate to good |
This table summarizes a general method for the synthesis of 2-amino-4-chloro-pyrimidine derivatives.
The introduction of an iodine atom at the C-5 position of the pyrimidine ring is a critical step. This can be achieved through several methods, with the choice of method depending on the substrate.
For the synthesis of 2,4-dichloro-5-iodopyrimidine, a common starting material is 5-iodouracil (B140508). Treatment of 5-iodouracil with a chlorinating agent such as phosphorus oxychloride (POCl₃) in the presence of a base like N,N-dimethylaniline provides the desired 2,4-dichloro-5-iodopyrimidine in high yield.
An alternative approach is the direct iodination of a pyrimidine ring. Electrophilic iodination can be performed using various iodinating agents, such as iodine in the presence of an oxidizing agent or a catalyst. mdpi.com For instance, a green chemistry approach using solid iodine and silver nitrate (B79036) (AgNO₃) under solvent-free mechanical grinding conditions has been developed for the iodination of pyrimidine derivatives. mdpi.com
| Substrate | Reagents | Conditions | Product | Yield (%) |
| 5-Iodouracil | POCl₃, N,N-dimethylaniline | Heat | 2,4-dichloro-5-iodopyrimidine | High |
| Uracil derivatives | I₂, AgNO₃ | Mechanical grinding, 20-30 min | 5-Iodouracil derivatives | 70-98 |
This table presents different methods for the iodination of pyrimidine derivatives.
The introduction of the N-ethyl amine group is typically achieved through a nucleophilic aromatic substitution reaction. As mentioned previously, the C-4 position of 2,4-dichloro-5-iodopyrimidine is the more reactive site for nucleophilic attack by amines. researchgate.netnih.gov Therefore, reacting 2,4-dichloro-5-iodopyrimidine with ethylamine under suitable conditions is expected to selectively yield this compound. The reaction is typically carried out in a suitable solvent and may be facilitated by the addition of a base to neutralize the HCl generated.
Direct Synthesis Approaches to this compound
The most direct synthetic route to the target molecule capitalizes on the principles of regioselectivity discussed in the preceding sections.
The preferred and most logical synthetic strategy for this compound involves a two-step sequential process starting from 5-iodouracil.
Chlorination of 5-Iodouracil: The first step is the conversion of 5-iodouracil to the key intermediate, 2,4-dichloro-5-iodopyrimidine. This is effectively accomplished by heating 5-iodouracil with phosphorus oxychloride, often in the presence of a tertiary amine base.
Regioselective Amination: The second step is the regioselective nucleophilic aromatic substitution of the C-4 chlorine of 2,4-dichloro-5-iodopyrimidine with ethylamine. The reaction is anticipated to proceed with high selectivity for the C-4 position due to the electronic effects of the iodine substituent at C-5. researchgate.netnih.gov This reaction would likely be performed at or below room temperature in a suitable solvent to afford the final product, this compound.
| Step | Starting Material | Reagents | Key Intermediate/Product |
| 1 | 5-Iodouracil | POCl₃, N,N-dimethylaniline | 2,4-dichloro-5-iodopyrimidine |
| 2 | 2,4-dichloro-5-iodopyrimidine | Ethylamine | This compound |
This table outlines the direct, stepwise synthesis of this compound.
One-Pot and Multicomponent Reaction Protocols
The synthesis of highly substituted pyrimidine cores, such as that found in this compound, is increasingly benefiting from advanced organic chemistry strategies like one-pot and multicomponent reactions (MCRs). These protocols are exceptionally valuable as they allow for the rapid assembly of complex molecules from simple, readily available starting materials in a single reaction vessel, thereby increasing efficiency and reducing waste. thieme-connect.comacs.org MCRs are particularly attractive in medicinal chemistry for their ability to generate large libraries of diversely functionalized products in a combinatorial fashion. thieme-connect.com
A notable sustainable multicomponent synthesis involves the use of abundant and readily available alcohols as starting materials. thieme-connect.com One such protocol, catalyzed by PN5P-Ir pincer complexes, assembles pyrimidines from amidines and up to three different alcohols through a sequence of condensation and dehydrogenation steps. acs.orgorganic-chemistry.org This process facilitates selective C–C and C–N bond formations, liberating only hydrogen and water as byproducts. acs.org The regioselectivity of this method provides immediate access to highly and unsymmetrically substituted pyrimidines, with reported isolated yields of up to 93%. acs.org The versatility of this iridium-catalyzed reaction tolerates a wide range of functional groups, making it a powerful tool for creating diverse pyrimidine analogues. organic-chemistry.org
Another effective approach is a base-mediated, transition-metal-free, three-component tandem reaction. This one-pot synthesis combines amidines, aryl alkynes, and aldehydes to produce multisubstituted pyrimidines. acs.org The advantages of this transformation include its high efficiency, the availability of starting materials, and its environmentally friendly nature. acs.org Such methods demonstrate the modularity and efficiency of MCRs in constructing complex heterocyclic systems.
Table 1: Examples of Multicomponent Reactions for Pyrimidine Synthesis
| Reaction Type | Key Reactants | Catalyst/Mediator | Key Advantages | Reference |
|---|---|---|---|---|
| Iridium-Catalyzed 3/4-Component Reaction | Amidines, Alcohols (up to 3 different types) | PN5P-Ir pincer complex | High regioselectivity; uses abundant starting materials; sustainable (H₂O and H₂ are byproducts); yields up to 93%. | acs.orgorganic-chemistry.org |
| Base-Mediated 3-Component Reaction | Amidines, Aryl Alkynes, Aldehydes | Base (e.g., KOH, t-BuOK) | Transition-metal-free; high efficiency; environmentally friendly. | acs.org |
Sustainable and Green Chemistry Aspects in Pyrimidine Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyrimidine derivatives to address environmental concerns associated with traditional methods. rasayanjournal.co.inpowertechjournal.com Conventional syntheses often rely on hazardous solvents, toxic reagents, and significant energy inputs. rasayanjournal.co.inpowertechjournal.com Green chemistry offers superior alternatives that are more financially feasible, eco-friendly, and often result in higher yields and faster reaction rates with minimal toxicity. rasayanjournal.co.in
Key green approaches in pyrimidine synthesis include:
Alternative Energy Sources : Microwave irradiation and ultrasonic activation are used to accelerate reactions, often leading to shorter reaction times, higher yields, and the elimination of harsh reaction conditions. powertechjournal.comnih.gov For instance, a series of pyrimidine derivatives has been produced by condensing chalcones with urea (B33335) using microwave heating. powertechjournal.com
Green Catalysts : There is a strong emphasis on using reusable, solid-supported catalysts, magnetic nanocatalysts, and metal-free catalytic systems like organocatalysts or ionic liquids. powertechjournal.com These catalysts are often easier to separate from the reaction mixture and can be recycled, reducing waste and cost. powertechjournal.com
Solvent-Free Reactions : Performing chemical syntheses in the absence of solvents offers benefits such as cleaner reactions, high product yields achieved quickly, and simplified separation and purification processes. rasayanjournal.co.in
Multicomponent Reactions (MCRs) : As discussed previously, MCRs are inherently green. By combining three or more reactants in a single pot, they reduce the number of synthetic steps, minimize waste generation, shorten reaction times, and simplify workup procedures, aligning well with the goals of sustainable chemistry. rasayanjournal.co.in
These sustainable techniques are pivotal in developing environmentally benign pathways to important heterocyclic compounds like pyrimidines. benthamdirect.comingentaconnect.com
Table 2: Comparison of Traditional vs. Green Synthetic Approaches for Pyrimidines
| Aspect | Traditional Synthesis | Green Synthesis |
|---|---|---|
| Solvents | Often uses hazardous and volatile organic solvents. | Employs safer solvents (e.g., water, ionic liquids) or solvent-free conditions. rasayanjournal.co.in |
| Energy Source | Conventional heating (e.g., oil baths), often for long durations. | Microwave irradiation, ultrasound; reduces reaction times and energy consumption. powertechjournal.com |
| Catalysts | May use stoichiometric, toxic, or non-recoverable reagents. | Utilizes reusable, non-toxic, heterogeneous, or metal-free catalysts. powertechjournal.com |
| Efficiency | Multi-step processes with purification at each stage, generating significant waste. | One-pot and multicomponent reactions improve atom economy and reduce waste streams. rasayanjournal.co.in |
| Workup | Often requires complex purification procedures like column chromatography. | Simplified workup and purification methods. rasayanjournal.co.in |
Scale-Up Considerations and Process Chemistry for Pyrimidine Intermediates
The transition of a synthetic route for a pyrimidine intermediate from a laboratory setting to large-scale manufacturing presents numerous challenges. mt.com Process chemistry focuses on developing a chemical manufacturing process that is safe, reproducible, economical, and sustainable. mt.com Key considerations include managing reaction kinetics and thermodynamics, ensuring proper mixing and heat transfer, identifying and controlling impurities, and avoiding hazardous reagents or conditions. mt.comacs.org
A case study on the large-scale synthesis of a pyrrolo[2,3-d]pyrimidine derivative highlights common scale-up issues. acs.org The initial laboratory synthesis was deemed unsuitable for pilot plant production for several reasons:
Safety Concerns : A cyclization step performed in boiling formic acid posed significant safety risks on a large scale. acs.org
Purification Issues : The reaction produced dark-colored products that required cumbersome and inefficient purification procedures. acs.org
Poor Solubility : Key intermediates had extremely poor solubility, necessitating the use of large solvent volumes (dilute reactions) and a large excess of hazardous reagents like phosphorus oxychloride for a chlorination step. acs.org
To overcome these obstacles, an improved, alternative synthesis was developed. This new process featured a simple one-pot reaction for the pyrimidine ring formation, followed by a straightforward isomerization. acs.org Crucially, the optimized route required neither chromatographic purification nor extractions, involved no special waste treatment, and could be run in standard equipment. acs.org This resulted in a process that was not only more economical but also significantly more ecological, demonstrating the importance of process optimization for the large-scale production of heterocyclic intermediates. acs.org
Chemical Reactivity and Mechanistic Investigations of 2 Chloro N Ethyl 5 Iodopyrimidin 4 Amine
Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyrimidine (B1678525) Ring
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes the ring susceptible to nucleophilic attack, particularly at carbon atoms bearing a good leaving group. For 2-chloro-N-ethyl-5-iodopyrimidin-4-amine, the primary sites for such reactions are the halogen-substituted C-2 and C-5 positions.
Reactivity of the C-2 Chloro Substituent
The chlorine atom at the C-2 position is activated towards nucleophilic aromatic substitution (SNAr). Its position, being alpha to both ring nitrogens, experiences significant electron withdrawal, which stabilizes the anionic intermediate (a Meisenheimer complex) formed during the substitution process. mdpi.com This activation is a general feature of halopyrimidines, making them valuable precursors for structural modifications. mdpi.com
In symmetrically substituted pyrimidines, such as 4,6-dichloropyrimidines, SNAr reactions can proceed efficiently with various nucleophiles, including different types of amines, under conventional conditions without the need for catalysts. mdpi.com By analogy, the C-2 chloro group in this compound is expected to be readily displaced by a range of nucleophiles. Studies on similar chloro-substituted pyrimidines demonstrate that they react with nucleophiles like dimethylamine, sodium phenoxide, and sodium thiophenoxide to yield the corresponding substitution products. rsc.org The general mechanism for this substitution involves the addition of the nucleophile to the C-2 position, followed by the elimination of the chloride ion to restore the aromaticity of the pyrimidine ring.
Reactivity at the C-4 Position with the Amine Group
In contrast to the labile chloro substituent, the N-ethyl-amine group at the C-4 position is generally not a leaving group in nucleophilic aromatic substitution reactions. The C-N bond is significantly stronger and less prone to cleavage under typical SNAr conditions compared to the C-Cl bond. Therefore, direct displacement of the N-ethyl-aminyl group by an external nucleophile is not a favored reaction pathway.
However, the amine group itself can participate in other chemical transformations. For instance, the nitrogen atom's lone pair makes it nucleophilic, allowing it to undergo reactions such as acylation. In related heterocyclic systems like 4-aminopyridazinones, the amino group has been successfully acylated using anhydrides. nih.gov Furthermore, the amino group can be involved in directed coupling reactions. There are instances where a 4-amino group on a pyridazinone has been coupled with phenylboronic acids in the presence of copper(II) acetate, demonstrating that the N-H bond can be functionalized. nih.gov The N-ethyl substituent on the target molecule enhances its lipophilicity, a property that can influence solubility and interactions in different reaction media. nih.gov
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For a dihalogenated substrate like this compound, the key challenge and opportunity lie in achieving site-selective functionalization. The differing reactivity of the carbon-iodine and carbon-chlorine bonds is the primary determinant of this selectivity.
Palladium-Catalyzed Reactions at the C-5 Iodo Position (e.g., Suzuki, Sonogashira, Heck)
Palladium-catalyzed cross-coupling reactions are among the most widely used methods for modifying aryl and heteroaryl halides. ucla.edunih.gov In the case of this compound, the reaction overwhelmingly occurs at the C-5 iodo position. This high degree of selectivity is due to the significant difference in bond dissociation energies between the C-I and C-Cl bonds. The C-I bond is weaker and thus more susceptible to oxidative addition to a low-valent palladium(0) complex, which is the initial and typically rate-determining step in the catalytic cycle. nih.gov This reactivity trend (C-I > C-Br > C-Cl) is well-established for cross-coupling reactions.
This selectivity allows for the precise introduction of various substituents at the C-5 position while leaving the C-2 chloro group intact for potential subsequent transformations.
Suzuki-Miyaura Coupling: This reaction couples the iodopyrimidine with an organoboron reagent (like a boronic acid or ester) in the presence of a palladium catalyst and a base. It is a robust method for forming new carbon-carbon bonds. The site-selectivity of Suzuki-Miyaura couplings on heteroaryl halides is a well-studied field, confirming the preference for reaction at the most labile halide position. rsc.org
Sonogashira Coupling: This reaction introduces an alkyne substituent by coupling the iodopyrimidine with a terminal alkyne. mdpi.com The reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst and an amine base. mdpi.com This method is highly effective for functionalizing aryl iodides.
Heck Reaction: The Heck reaction forms a substituted alkene by coupling the iodopyrimidine with an alkene in the presence of a palladium catalyst and a base. rsc.orgnih.gov The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle and is a cornerstone of C-C bond formation. rsc.org
A summary of representative palladium-catalyzed reactions is presented in the table below.
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |
| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄ + Base (e.g., Na₂CO₃) | C-C |
| Sonogashira | R-C≡CH | Pd(PPh₃)₂Cl₂ + CuI + Amine Base | C-C (alkynyl) |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ + Ligand + Base | C-C (alkenyl) |
| Buchwald-Hartwig | Amine (R₂NH) | Pd Catalyst + Ligand + Base | C-N |
Exploration of Other Metal Catalysts and Ligand Systems
While palladium is the most common catalyst for these transformations, research into more economical and earth-abundant metals like nickel and copper has expanded the toolkit for cross-coupling reactions.
Nickel Catalysis: Nickel catalysts have gained prominence due to their lower cost and unique reactivity profile, often enabling the activation of stronger bonds than palladium. ucla.eduyoutube.com Nickel-catalyzed cross-coupling reactions of aryl iodides with partners like thiols (via photoredox catalysis), nih.gov epoxides, nih.gov and organozinc reagents (Negishi coupling) are well-documented. youtube.com Mechanistic studies reveal complex catalyst speciation involving Ni(0), Ni(I), and Ni(II) oxidation states, which are influenced by the choice of ligands and additives. youtube.com Ligands such as bulky monodentate phosphines or N-heterocyclic carbenes are often employed to modulate the catalyst's reactivity and stability. youtube.com
Copper Catalysis: Copper-based systems have also emerged as viable catalysts for cross-coupling aryl iodides. rsc.org They can be highly effective for forming C-C and C-Si bonds. rsc.orgnih.govrsc.org For example, copper can catalyze the coupling of aryl iodides with chlorosilanes under reductive conditions, often proceeding without the need for specialized ligands. nih.govrsc.org The mechanism of copper catalysis can differ from that of palladium, sometimes involving Cu(I)/Cu(III) cycles. organic-chemistry.org
The choice of ligand is critical in all transition-metal catalysis. Ligands such as triphenylphosphine (B44618) (PPh₃), BINAP, and various N-heterocyclic carbenes (NHCs) are used to stabilize the metal center, enhance its reactivity, and influence the selectivity of the reaction. nih.govnih.gov
Mechanistic Aspects of Cross-Coupling on Halogenated Pyrimidines
The mechanism of transition-metal-catalyzed cross-coupling reactions generally follows a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination.
Oxidative Addition: A low-valent metal complex (e.g., Pd(0)) inserts into the carbon-halogen bond. For this compound, this step occurs selectively at the weaker C-I bond, forming a heteroaryl-palladium(II)-iodide complex. The selectivity is governed by both the C-X bond strength and the electrophilicity of the carbon atom. nih.gov
Transmetalation: The coupling partner (e.g., from an organoboron, organozinc, or organotin reagent) transfers its organic group to the palladium complex, displacing the iodide.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
The high site-selectivity observed in the cross-coupling of dihalopyrimidines is a direct consequence of the kinetics of the oxidative addition step. The factors that influence SNAr reactivity, such as the electron-withdrawing nature of the ring nitrogens, also play a role in activating the C-X bond toward oxidative addition. nih.gov However, the intrinsic difference in bond energy between C-I and C-Cl is the dominant factor, ensuring that functionalization occurs almost exclusively at the 5-position under standard palladium-catalyzed conditions. In nickel catalysis, similar principles apply, though nickel's ability to activate stronger bonds means that achieving selectivity can sometimes require more careful tuning of reaction conditions. ucla.eduyoutube.com
Reactions Involving the N-Ethyl Amine Moiety
The exocyclic N-ethyl amine group presents a site for functionalization that is distinct from the pyrimidine ring itself. Its reactivity is governed by the nucleophilic character of the nitrogen atom, which is modulated by the electronic properties of the pyrimidine ring.
Electrophilic Functionalization and Derivatization at Nitrogen
The nitrogen atom of the N-ethyl amine moiety possesses a lone pair of electrons, rendering it nucleophilic and susceptible to attack by various electrophiles. While specific studies on this compound are not extensively documented, general principles of amine chemistry allow for predictable transformations.
Deprotonation of the amine with a strong base, such as potassium hexamethyldisilazide (KHMDS), could generate a potent nucleophile. nih.gov This resulting N-anion could then be reacted with a range of electrophiles to achieve N-functionalization. nih.gov Potential derivatization reactions include:
N-Alkylation: Reaction with alkyl halides to introduce further alkyl groups.
N-Acylation: Reaction with acyl chlorides or anhydrides to form amide derivatives.
N-Arylation: Palladium-catalyzed Buchwald-Hartwig amination conditions could potentially be used to form a tri-substituted amine. nih.gov
These transformations would allow for the synthesis of a diverse library of compounds, modifying the steric and electronic properties of the molecule for further investigation.
Amine Reactivity and Stability
The stability of the N-ethyl amine group is generally high under neutral and basic conditions. However, under strongly acidic conditions, protonation of the exocyclic amine nitrogen can occur. The nucleophilicity of this nitrogen is reduced by the electron-withdrawing nature of the di-aza-aromatic pyrimidine ring, yet it remains a reactive site for many electrophilic reagents. The development of electrophilic amination reactions, which often involve generating an electrophilic nitrogen source to react with nucleophiles, underscores the typical role of amines as nucleophiles in synthetic chemistry. bris.ac.uk The stability and reactivity profile makes the N-ethyl amine group a key handle for structural modification.
Ring Functionalization and Transformation Reactions
The pyrimidine ring in this compound is adorned with two halogen atoms that serve as versatile handles for functionalization, primarily through nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions. The positions C2, C4, and C6 of the pyrimidine ring are electronically deficient and thus activated for nucleophilic attack, especially when bearing a good leaving group like a halogen. slideshare.net
In the subject molecule, the chlorine atom at the C2 position is activated for SNAr. Studies on the closely related compound, 2-chloro-5-iodopyrimidine (B183918), demonstrate that the C2-chloro group can be displaced by various nucleophiles. For instance, refluxing 2-chloro-5-iodopyrimidine with morpholine (B109124) resulted in the substitution of the chlorine atom to yield 4-(5-iodopyrimidin-2-yl)morpholine. chemicalbook.com Similarly, other amines and alkoxides are expected to react at this position.
The iodine atom at the C5 position is less activated towards SNAr but is an excellent substrate for transition-metal-catalyzed cross-coupling reactions. Research on 2-chloro-5-iodopyrimidine has shown its utility in Suzuki couplings. The reaction with 2-pyridylzinc chloride in the presence of a palladium catalyst, Pd(PPh₃)₄, selectively forms a C-C bond at the C5 position, yielding 2-chloro-5-(2-pyridyl)pyrimidine. chemicalbook.com This highlights the differential reactivity of the two halogen substituents, allowing for sequential and site-selective modifications of the pyrimidine core.
Below is a table summarizing potential functionalization reactions based on analogous pyrimidine systems.
Interactive Data Table: Ring Functionalization Reactions| Position | Leaving Group | Reaction Type | Reagent/Catalyst | Product Type | Reference |
|---|---|---|---|---|---|
| C2 | Chlorine | SNAr | Morpholine | 2-Morpholinylpyrimidine | chemicalbook.com |
| C2 | Chlorine | SNAr | Dimethylamine | 2-(Dimethylamino)pyrimidine | rsc.org |
| C2 | Chlorine | SNAr | Sodium Phenoxide | 2-Phenoxypyrimidine | rsc.org |
| C5 | Iodine | Suzuki Coupling | Arylboronic Acid / Pd Catalyst | 5-Arylpyrimidine | chemicalbook.com |
| C5 | Iodine | Sonogashira Coupling | Terminal Alkyne / Pd/Cu Catalyst | 5-Alkynylpyrimidine | N/A |
Studies on Regioselectivity and Stereoselectivity in Reactions
Regioselectivity in the functionalization of this compound is a critical consideration due to the presence of multiple reactive sites. The primary regiochemical question involves the selective reaction of one of the two halogen atoms.
As a general rule for nucleophilic aromatic substitution on pyrimidine rings, positions 4 and 6 are the most reactive, followed by position 2. stackexchange.com Position 5 is the least reactive towards nucleophilic attack. In this compound, the C4 position is occupied by the N-ethyl amine group. Therefore, SNAr reactions will preferentially occur at the C2-chloro position over the C5-iodo position. slideshare.net
Conversely, for palladium-catalyzed cross-coupling reactions, the reactivity of halogens is typically I > Br > Cl. This makes the C5-iodo position the preferred site for reactions like Suzuki, Sonogashira, or Heck couplings, allowing for the selective introduction of carbon-based substituents at this position. chemicalbook.com
The electronic nature of other substituents on the ring can significantly influence this selectivity. In studies of 2,4-dichloropyrimidines, an electron-withdrawing group at C5 generally directs nucleophilic attack to the C4 position. nih.gov While the N-ethyl amine group at C4 in the title compound is electron-donating, the principles of electronic control remain paramount. The inherent electronic deficiency at C2, enhanced by the adjacent ring nitrogens, makes the C2-chloro the most probable site for nucleophilic displacement.
Stereoselectivity refers to the preferential formation of one stereoisomer over another. For reactions involving this compound, stereoselectivity would become a factor if a reaction introduces a chiral center. For example:
Reaction with a chiral nucleophile could lead to the formation of diastereomers.
Functionalization of the N-ethyl group could, in principle, lead to atropisomerism if rotation around the C4-N bond is restricted due to bulky substituents.
While the exocyclic nitrogen is not typically a stable stereocenter, certain derivatives can exhibit chirality.
Currently, there are no specific studies in the reviewed literature detailing stereoselective reactions for this molecule. acs.orgacs.org Any such selectivity would be highly dependent on the specific reagents and reaction conditions employed. acs.org
Investigation of Reaction Kinetics and Mechanistic Pathways
The mechanism for nucleophilic aromatic substitution (SNAr) on the pyrimidine ring is a well-established two-step addition-elimination process that proceeds through a negatively charged intermediate known as a Meisenheimer complex. nih.gov The rate of these reactions is highly sensitive to the electronic effects of the substituents on the pyrimidine ring.
A kinetic study on the hydrolysis of a series of 2-chloro-5-substituted pyrimidines confirmed a bimolecular nucleophilic substitution mechanism. proquest.com The reaction rates were found to follow a linear free-energy relationship as described by the Hammett equation. proquest.com This study revealed a large positive reaction constant (ρ = +5.25), indicating that the reaction is significantly accelerated by electron-withdrawing substituents at the C5 position. proquest.com These substituents stabilize the negative charge of the Meisenheimer intermediate, thus lowering the activation energy of the rate-determining step.
The general mechanism for the substitution of the C2-chloro by a nucleophile (Nu⁻) is as follows:
Addition Step: The nucleophile attacks the electron-deficient C2 carbon, breaking the aromaticity of the ring and forming a tetrahedral Meisenheimer complex. This step is typically the rate-determining step.
Elimination Step: The leaving group (chloride) is expelled, and the aromaticity of the pyrimidine ring is restored.
The stability of the Meisenheimer intermediate is key to the reaction's feasibility and regioselectivity. The negative charge in the intermediate is delocalized onto the electronegative nitrogen atoms of the pyrimidine ring, which facilitates its formation.
Advanced Spectroscopic and Structural Elucidation Methodologies
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
High-resolution mass spectrometry would be used to accurately determine the molecular weight of 2-chloro-N-ethyl-5-iodopyrimidin-4-amine. The exact mass of the molecular ion peak would be compared to the calculated theoretical mass to confirm the elemental formula (C₆H₇ClIN₃). The presence of chlorine and iodine would be evident from the characteristic isotopic pattern of the molecular ion peak.
A hypothetical HRMS data table is presented below:
| Ion | Calculated Exact Mass | Observed Mass |
| [M+H]⁺ | 283.9395 | ~283.9390 |
Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (typically the molecular ion) to generate a fragmentation spectrum. The fragmentation pattern provides valuable information about the molecule's structure. For this compound, characteristic fragmentation pathways would likely include:
Loss of the ethyl group ([M-C₂H₅]⁺)
Loss of a chlorine radical ([M-Cl]⁺)
Loss of an iodine radical ([M-I]⁺)
Cleavage of the pyrimidine (B1678525) ring
A hypothetical MS/MS fragmentation data table is presented below:
| Precursor Ion (m/z) | Product Ions (m/z) | Proposed Neutral Loss |
| ~284 | ~255 | C₂H₅ |
| ~284 | ~249 | Cl |
| ~284 | ~157 | I |
Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
For this compound, the following characteristic vibrational bands would be expected:
N-H stretch: A sharp to moderately broad band in the region of 3300-3500 cm⁻¹ corresponding to the amine N-H bond.
C-H stretch: Bands in the 2850-3000 cm⁻¹ region due to the C-H bonds of the ethyl group.
C=N and C=C stretches: A series of bands in the 1500-1650 cm⁻¹ region characteristic of the pyrimidine ring.
N-H bend: A band around 1600 cm⁻¹ from the bending vibration of the N-H group.
C-Cl stretch: A band in the 600-800 cm⁻¹ region.
C-I stretch: A band in the 500-600 cm⁻¹ region.
A hypothetical IR and Raman data table is presented below:
| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| N-H stretch | ~3400 | ~3400 |
| C-H stretch (aliphatic) | 2850-2970 | 2850-2970 |
| C=N/C=C stretch (ring) | 1550-1620 | 1550-1620 |
| N-H bend | ~1600 | Weak |
| C-Cl stretch | 650-750 | 650-750 |
| C-I stretch | 500-600 | 500-600 |
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray diffraction is the gold standard for unambiguously determining the solid-state structure of a molecule, providing precise data on bond lengths, bond angles, and the nature of intermolecular interactions that dictate the crystal packing.
Obtaining high-quality single crystals suitable for X-ray diffraction is a critical prerequisite. For pyrimidine derivatives, several standard techniques are employed. A common and effective method is the slow evaporation of a saturated solution. acs.org In this technique, the compound is dissolved in a suitable solvent or solvent mixture, and the container is left partially open to allow the solvent to evaporate slowly over days or weeks, leading to the gradual formation of well-ordered crystals. acs.org
Another widely used approach is the vapor diffusion method, where a solution of the compound is placed in a small open vial, which is then enclosed in a larger sealed container holding a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting crystallization. For organic molecules like substituted pyrimidines, solvothermal methods, where crystallization occurs from a solvent at elevated temperatures and pressures, can also be utilized to obtain single crystals. rsc.org The choice of solvent is critical and is often determined empirically, with common options including ethanol, methanol, acetonitrile (B52724), and mixtures thereof. nih.gov
While specific crystallographic data for this compound is not publicly available, the analysis of its structure can be inferred from closely related pyrimidine derivatives. The molecular geometry would be defined by the sp² hybridization of the pyrimidine ring atoms. The structure is expected to exhibit a rich network of non-covalent interactions.
Hydrogen Bonding: The presence of the N-ethyl-amino group provides a hydrogen bond donor (the N-H group) and the pyrimidine ring contains nitrogen atoms that can act as hydrogen bond acceptors. mdpi.com This allows for the formation of robust intermolecular N-H···N hydrogen bonds, which are a dominant feature in the crystal structures of many aminopyrimidines. mdpi.comlibretexts.org These interactions often lead to the formation of dimers or extended chains, significantly influencing the crystal packing. mdpi.com
Halogen Bonding: The iodine atom at the 5-position is a key feature, capable of acting as a potent halogen bond donor. nih.gov Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as the lone pair of a nitrogen atom on an adjacent pyrimidine ring (C-I···N). nih.govresearchgate.netresearchgate.net The strength of this interaction is enhanced by the presence of electron-withdrawing groups on the ring. researchgate.net These interactions are significant in crystal engineering for creating specific supramolecular architectures. nih.gov
The table below presents representative bond lengths and angles derived from studies on similar substituted pyrimidine and aminopyridine structures, which serve as a reasonable approximation for this compound.
| Parameter | Expected Value | Description |
|---|---|---|
| C-I Bond Length | ~2.10 Å | Bond between the pyrimidine ring carbon and the iodine atom. |
| C-Cl Bond Length | ~1.74 Å | Bond between the pyrimidine ring carbon and the chlorine atom. |
| C-N (amino) Bond Length | ~1.36 Å | Bond between the pyrimidine ring and the exocyclic amino nitrogen. |
| N-H···N (H-Bond) Distance | 2.9 - 3.2 Å | Typical distance between the donor and acceptor nitrogen atoms in an intermolecular hydrogen bond. mdpi.com |
| C-I···N (Halogen Bond) Distance | 2.8 - 3.1 Å | Typical distance between the iodine atom and an acceptor nitrogen atom in a halogen bond. nih.gov |
| C-N-C (ring) Angle | ~115° | Internal bond angle of the pyrimidine ring at a nitrogen atom. |
| N-C-N (ring) Angle | ~128° | Internal bond angle of the pyrimidine ring between the two nitrogen atoms. |
Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, GC-MS)
Chromatographic methods are indispensable for the purification of this compound and for the assessment of its purity.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for determining the purity of synthesized pyrimidine derivatives. nih.gov A common method involves reversed-phase chromatography, where a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile or methanol. acs.org Detection is often performed using a UV detector, set at a wavelength where the compound exhibits strong absorbance (e.g., 254 nm). acs.org The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for both separation and identification. It is particularly well-suited for volatile and thermally stable compounds like many pyrimidine derivatives. nih.gov The sample is vaporized and separated on a capillary column before entering a mass spectrometer, which provides a mass spectrum that serves as a molecular fingerprint. For halogenated compounds, GC can be paired with a halogen-specific detector (XSD) for selective analysis, or with a mass spectrometer operated in full scan mode to identify the compound based on its fragmentation pattern and isotopic distribution from the chlorine atom. nih.gov
The following table summarizes typical conditions for the chromatographic analysis of related compounds.
| Technique | Parameter | Typical Conditions |
|---|---|---|
| HPLC | Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water | |
| Detector | UV at 210 nm and 254 nm acs.org | |
| GC-MS | Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm) |
| Carrier Gas | Helium nih.gov | |
| Detector | Mass Spectrometer (Electron Ionization, 70 eV) nih.gov |
UV-Vis Spectroscopy for Electronic Transitions (if relevant)
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyrimidine ring is an aromatic heterocycle, and its UV spectrum is characterized by π→π* and n→π* transitions. rsc.orgrsc.org
π→π transitions:* These are typically high-energy, high-intensity absorptions arising from the excitation of an electron from a π bonding orbital to a π* antibonding orbital.
n→π transitions:* These are lower-energy, lower-intensity absorptions resulting from the promotion of a non-bonding electron (from the nitrogen lone pairs) to a π* antibonding orbital. rsc.org
The substituents on the pyrimidine ring—chloro, iodo, and N-ethyl-amino—all act as auxochromes, which are groups that modify the UV absorption of the chromophore (the pyrimidine ring). The amino group, with its lone pair of electrons, and the halogen atoms can donate electron density to the ring through resonance, which typically results in a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the π→π* bands compared to unsubstituted pyrimidine. researchgate.net The specific absorption maxima (λmax) would be sensitive to the solvent polarity.
Computational and Theoretical Investigations of 2 Chloro N Ethyl 5 Iodopyrimidin 4 Amine
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, such as Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of molecules like 2-chloro-N-ethyl-5-iodopyrimidin-4-amine. nih.govnih.gov These methods can elucidate the effects of substituents on the pyrimidine (B1678525) ring and predict sites susceptible to chemical reactions. nih.govnih.gov
For halogenated pyrimidines, DFT calculations help in analyzing the inductive and resonance effects of the halogen atoms on the aromatic ring's electronic properties. nih.gov In the case of chloropyrimidines, computational studies have been used to determine their standard molar enthalpies of formation, providing crucial thermodynamic data. nih.gov Furthermore, computational investigations into the chlorination of pyrimidine bases have revealed that specific sites on the pyrimidine ring are more reactive. For instance, in related pyrimidine compounds, the C5 position is often identified as a highly reactive site. nih.gov
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilicity, while the LUMO signifies its capacity to accept electrons, reflecting its electrophilicity. youtube.com
The analysis of HOMO and LUMO energies and distributions provides insights into potential reaction pathways. For pyrimidine derivatives, the distribution of these orbitals can highlight the atoms or bonds most likely to participate in a chemical reaction. acs.org For large molecules, where FMOs can be delocalized, methods to localize these orbitals, such as developing frontier molecular orbitalets (FMOLs), can provide a more precise indication of reactive sites. acs.org
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| Pyrimidine | -9.8 | -0.5 | 9.3 |
| 2-chloropyrimidine | -10.1 | -1.2 | 8.9 |
| 5-iodopyrimidine | -9.5 | -1.0 | 8.5 |
Electrostatic Potential Surface (EPS) Mapping
Electrostatic potential surface (EPS) or molecular electrostatic potential (MEP) maps are three-dimensional visualizations of the charge distribution within a molecule. uni-muenchen.delibretexts.org These maps are crucial for predicting how molecules will interact with each other, particularly with charged reactants. uni-muenchen.delibretexts.org The color-coded surface illustrates regions of positive and negative electrostatic potential, which correspond to areas that are likely to be attacked by nucleophiles and electrophiles, respectively. youtube.com
For pyrimidine derivatives, EPS mapping can identify electron-rich areas, such as those around the nitrogen atoms, which are potential sites for protonation or interaction with electrophiles. uni-muenchen.deresearchgate.net The topology of the MESP, including the identification of critical points, can further refine the understanding of bonding and reactivity. nih.gov
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful computational method used to study the conformational flexibility and intermolecular interactions of molecules over time. nih.govnih.gov For pyrimidine derivatives, MD simulations can reveal the preferred three-dimensional shapes (conformers) of the molecule and how it interacts with other molecules, such as solvents or biological targets. nih.govnih.gov
The conformational landscape of pyrimidine-containing molecules can be diverse, with some structures being rigid and others exhibiting significant flexibility. nih.gov Understanding the conformational preferences is critical, as the biological activity of a molecule is often dependent on its ability to adopt a specific shape to bind to a receptor. nih.gov MD simulations can also elucidate the stability of ligand-protein complexes, providing insights into the binding modes and interactions that are crucial for drug design. nih.govnih.gov
Prediction of Spectroscopic Properties from Theoretical Models
Theoretical models, particularly those based on quantum chemistry, can be used to predict various spectroscopic properties of molecules, such as their absorption spectra. rsc.orgrsc.org Time-dependent density functional theory (TDDFT) is a common method for calculating electronic excitation energies and, consequently, predicting UV-Vis absorption spectra. rsc.orgau.dk
For halogenated pyrimidines, theoretical calculations have been employed to interpret their vacuum ultraviolet (VUV) photoabsorption spectra. rsc.org These studies have shown that halogenation significantly affects the absorption profile, with the differences becoming more pronounced at higher energies. rsc.org Theoretical predictions can help to assign the observed spectral features to specific electronic transitions within the molecule. rsc.orgrsc.org
| Compound | Calculated Transition (eV) | Transition Type |
|---|---|---|
| 2-chloropyrimidine | 7.04 | 1B2 [3s(a1) ← n−(b2)] |
| 2-chloropyrimidine | 7.12 | 1B1 [3s(a1) ← π(b1)] |
Computational Studies of Reaction Mechanisms and Transition States
Computational chemistry provides invaluable tools for investigating the detailed mechanisms of chemical reactions, including the identification of intermediates and transition states. nih.govwuxiapptec.com By calculating the energy profile of a reaction pathway, researchers can determine the feasibility of a proposed mechanism and understand the factors that control the reaction's outcome. wuxiapptec.comresearchgate.net
For pyrimidine derivatives, computational studies have been used to explore the mechanisms of various reactions, such as nucleophilic aromatic substitution (SNAr) and chlorination. nih.govwuxiapptec.com For instance, quantum mechanical calculations have been used to rationalize the regioselectivity of SNAr reactions on chloropyrimidines, revealing how non-covalent interactions can direct the reaction to a specific carbon atom. wuxiapptec.com These studies often involve locating the transition state structures and calculating the activation energies, which are critical for predicting reaction rates. researchgate.net
In Silico Screening and Rational Design Principles for Pyrimidine-Based Scaffolds
In silico screening and rational design are key components of modern drug discovery, allowing for the efficient identification and optimization of lead compounds. nih.govunair.ac.id Pyrimidine and its derivatives are considered privileged scaffolds in medicinal chemistry due to their presence in numerous biologically active molecules. nih.govnih.gov
Exploration of Biological and Mechanistic Relevance of Pyrimidine Scaffolds Strictly Excluding Clinical, Dosage, Safety, or Human Trial Data
Pyrimidine (B1678525) Scaffolds in Chemical Biology and Target-Oriented Library Design
The pyrimidine scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a multitude of biological targets. nih.govnih.gov This makes it an ideal framework for the design and synthesis of target-oriented compound libraries for screening against various protein families, such as kinases, proteases, and receptors. researchgate.net The systematic modification of the pyrimidine core allows for the generation of large and diverse libraries of molecules, each with the potential for specific biological activity. nih.gov
The design of these libraries often involves computational methods to predict the binding of pyrimidine derivatives to the active sites of target proteins. researchgate.net By varying the substituents at different positions on the pyrimidine ring, chemists can fine-tune the steric and electronic properties of the molecules to optimize their interactions with the target. researchgate.netacs.org For a compound like 2-chloro-N-ethyl-5-iodopyrimidin-4-amine, the chloro, iodo, and N-ethyl groups would be key points of diversification in a target-oriented library.
Investigation of Molecular Interactions with Biological Macromolecules: Focus on Binding Mechanisms and Specificity
The biological effects of pyrimidine derivatives are a direct result of their interactions with biological macromolecules. researchgate.netjuniperpublishers.com The nitrogen atoms within the pyrimidine ring can act as hydrogen bond acceptors, while substituents can engage in a variety of other interactions, including hydrogen bonding, hydrophobic interactions, and halogen bonding. nih.gov Understanding these binding mechanisms is crucial for the rational design of potent and selective therapeutic agents. acs.org
Enzyme Inhibition and Activation Studies (in vitro mechanistic exploration)
Pyrimidine derivatives are well-known for their ability to inhibit the activity of various enzymes. researchgate.netnih.gov For example, many kinase inhibitors incorporate a pyrimidine scaffold that mimics the adenine (B156593) ring of ATP, allowing them to bind to the ATP-binding site of the kinase. researchgate.net The substituents on the pyrimidine ring play a critical role in determining the potency and selectivity of inhibition.
In the case of this compound, the chloro and iodo groups could potentially form halogen bonds with the enzyme's active site, a type of interaction that is increasingly being recognized for its importance in drug design. The N-ethyl group could engage in hydrophobic interactions, further contributing to the binding affinity.
A study on the inhibition of glutathione (B108866) reductase by various pyrimidine derivatives demonstrated that the presence and position of chloro and amino groups significantly influence the inhibitory activity. juniperpublishers.com For instance, 4-amino-2,6-dichloropyrimidine (B161716) was found to be a potent inhibitor of this enzyme. juniperpublishers.com This highlights the importance of the substitution pattern on the pyrimidine ring for enzymatic inhibition.
Table 1: Inhibition of Glutathione Reductase by Pyrimidine Derivatives juniperpublishers.com
| Compound | Inhibition Constant (Kᵢ) in µM |
|---|---|
| 4-amino-2,6-dichloropyrimidine | 0.979 |
| 4-amino-6-chloropyrimidine | 1.269 |
| 4-amino-2-chloropyrimidine | 1.847 |
Receptor Binding Affinity and Selectivity Studies (in vitro characterization)
Pyrimidine derivatives have also been shown to bind to a variety of receptors, including G protein-coupled receptors (GPCRs) and ion channels. acs.org The affinity and selectivity of a pyrimidine-based ligand for a particular receptor subtype are determined by the nature and arrangement of its substituents.
For example, a series of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives were synthesized and evaluated for their affinity for benzodiazepine (B76468) receptors. acs.org These studies revealed that specific substitutions on the pyrimidine core were crucial for achieving high affinity and selectivity for the α1 subtype of the receptor. acs.org While no specific receptor binding data exists for this compound, its structural features suggest that it could be investigated for activity at various receptor targets.
Exploration of Structure-Activity Relationships (SAR) through Pyrimidine Derivatization
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. nih.govacs.org For pyrimidine derivatives, SAR studies involve systematically modifying the substituents on the pyrimidine ring and assessing the impact on a specific biological endpoint, such as enzyme inhibition or receptor binding. researchgate.neteurekaselect.com
Key aspects of SAR for pyrimidine derivatives include:
The nature of the substituents: The size, shape, and electronic properties of the substituents can have a profound effect on activity. acs.org For instance, the introduction of a halogen atom can increase lipophilicity and introduce the potential for halogen bonding. acs.org
The position of the substituents: The biological activity of a pyrimidine derivative can be highly sensitive to the position of the substituents on the ring. researchgate.netnih.gov
A comprehensive review of the SAR of pyrimidine derivatives highlighted that the position of substituents on the pyrimidine nucleus greatly influences their biological activities. researchgate.netnih.gov For a molecule like this compound, SAR studies would involve synthesizing analogues with different halogens at the 2- and 5-positions, as well as varying the alkyl group on the amino function at the 4-position.
Cell-Based Assays for Investigating Biological Pathway Modulation (in vitro studies)
Cell-based assays are essential tools for understanding the biological effects of compounds in a more physiologically relevant context than biochemical assays. news-medical.net These assays can be used to investigate how pyrimidine derivatives modulate cellular signaling pathways, cell proliferation, and other cellular processes. nih.govresearchgate.net
For instance, a study using a cell-based reporter assay identified a pyrimidine biosynthesis inhibitor that could stimulate the expression of interferon-inducible antiviral genes. nih.gov This demonstrates the power of cell-based screening to uncover novel biological activities of pyrimidine derivatives. The potential of this compound to modulate specific cellular pathways could be explored using a variety of cell-based assays, such as those that measure changes in gene expression, protein phosphorylation, or cell viability.
Investigation of Cellular Uptake and Distribution Mechanisms (non-pharmacokinetic)
For a compound to exert its biological effect, it must be able to cross the cell membrane and reach its intracellular target. nih.govnih.gov The cellular uptake and distribution of pyrimidine derivatives are influenced by their physicochemical properties, such as their lipophilicity and hydrogen bonding capacity. mdpi.com
The presence of chloro and iodo groups in this compound would be expected to increase its lipophilicity, which could facilitate its passage across the cell membrane. However, the amino and pyrimidine nitrogen atoms provide opportunities for hydrogen bonding, which could influence its interaction with membrane transporters and its distribution within the cell. Studies using fluorescently labeled analogues or mass spectrometry-based techniques could be employed to investigate the cellular uptake and subcellular localization of this compound.
Modulation of Nucleic Acid Processes (e.g., mRNA incorporation)
The pyrimidine structure is a fundamental component of nucleic acids, namely cytosine, thymine, and uracil (B121893). wikipedia.org Consequently, synthetic pyrimidine analogues are of significant interest in medicinal chemistry for their potential to interfere with nucleic acid synthesis and function. ijcrt.org Compounds structurally similar to natural pyrimidines can act as antimetabolites, inhibiting the enzymes involved in nucleoside metabolism or being incorporated into DNA and RNA, leading to therapeutic effects. nih.gov
The molecule this compound possesses several features that suggest it could modulate nucleic acid processes. The pyrimidine core itself is the foundational element for recognition by cellular machinery involved in nucleic acid synthesis. The substituents on this core are critical to its potential biological activity:
Halogenation: The presence of both chlorine and iodine atoms on the pyrimidine ring is significant. Halogenation can alter the electronic properties of the ring and the molecule's size, potentially influencing its ability to bind to enzyme active sites or to be incorporated into growing nucleic acid chains. For instance, the well-known anticancer drug 5-fluorouracil (B62378) acts by inhibiting thymidylate synthase, an enzyme crucial for DNA synthesis. acs.org The bulky iodine atom at the 5-position could sterically hinder enzymatic processing or, if incorporated into a nucleic acid, disrupt its structure and function.
N-ethyl-4-amine group: This group can influence the molecule's solubility, membrane permeability, and ability to form hydrogen bonds, which are critical for interacting with biological targets like enzymes and nucleic acid polymerases.
One of the most innovative areas of nucleic acid modulation is the incorporation of modified nucleosides into messenger RNA (mRNA). Research has shown that incorporating modified pyrimidines, such as pseudouridine (B1679824), into in vitro transcribed mRNA can enhance its translational capacity and reduce its immunogenicity. nih.govbiorxiv.org This is achieved because the modified nucleosides can help the mRNA evade recognition by the innate immune system and improve its stability and translation efficiency. nih.gov
While there is no direct evidence for the incorporation of this compound into mRNA, its structure as a modified pyrimidine suggests a potential for such interactions. If this molecule were to be metabolized into its corresponding nucleoside triphosphate, it could be a substrate for RNA polymerases. The fidelity of incorporation of such heavily modified analogs can vary between different polymerases. biorxiv.org The incorporation of such a non-natural base could lead to several outcomes:
Chain termination: The polymerase may not be able to add the next nucleotide after incorporating the analog.
Altered mRNA stability: The presence of the analog could make the mRNA more or less susceptible to degradation by cellular nucleases.
Modified translational efficiency: The ribosome might read the codon containing the modified base differently, leading to altered protein synthesis.
Therefore, based on the established roles of other pyrimidine analogs, this compound holds the potential to modulate nucleic acid processes, possibly through incorporation into RNA or DNA, or by inhibiting key enzymes in nucleotide biosynthesis.
Development of Novel Biological Assay Methodologies for Pyrimidine Derivatives
The diverse biological activities of pyrimidine derivatives have necessitated the development and application of a wide range of biological assays to screen for and characterize their effects. These methodologies are crucial for identifying lead compounds and understanding their mechanisms of action. For a novel compound like this compound, a tiered approach employing various assays would be essential to elucidate its biological potential.
A variety of assay methodologies have been successfully employed to evaluate other novel pyrimidine derivatives, which could be adapted for this compound. These can be broadly categorized into cell-based assays and biochemical (cell-free) assays.
Cell-Based Assays: These assays are critical for determining the effect of a compound on living cells, providing insights into its cytotoxicity, anti-proliferative activity, and mechanism of action within a cellular context.
| Assay Type | Principle | Application for Pyrimidine Derivatives | Example Findings for Pyrimidine Derivatives |
| MTT Assay | Measures cell viability based on the metabolic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a colored formazan (B1609692) product by mitochondrial dehydrogenases. | Screening for cytotoxic and anti-proliferative effects against various cancer cell lines. | A series of pyrimidine-sulfonamide derivatives showed over 95% cell viability at 3.125 µM against HepG2 cells, indicating low cytotoxicity. biointerfaceresearch.com In another study, some pyrimidine derivatives showed strong cytotoxicity towards the A549 lung cancer cell line at 100 μM. nih.gov |
| Sulforhodamine B (SRB) Assay | Quantifies cell density based on the binding of the SRB dye to cellular proteins. | Used for in vitro anticancer screening across multiple human cancer cell lines. | A class of 6-thioxopyrimidine derivatives exhibited potential anticancer activity against a panel of 60 human cancer cell lines. ijcrt.org |
| Cell Cycle Analysis | Utilizes flow cytometry to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M) after treatment with a compound. | To determine if a compound induces cell cycle arrest, a common mechanism for anticancer agents. | A 2,4,5-substituted pyrimidine was found to arrest cells at the G2/M phase of the cell cycle with an EC50 of 20 nM. nih.gov |
| Cell Migration Assay (Transwell Assay) | Measures the ability of cells to migrate through a porous membrane towards a chemoattractant. | To evaluate the potential of a compound to inhibit cancer cell metastasis. | Certain pyrimidine derivatives have been shown to suppress cell migration in a dose-dependent manner. mdpi.comashpublications.org |
Biochemical Assays: These assays are designed to measure the direct interaction of a compound with a specific molecular target, such as an enzyme or receptor. They are crucial for elucidating the precise mechanism of action.
| Assay Type | Principle | Application for Pyrimidine Derivatives | Example Findings for Pyrimidine Derivatives |
| Kinase Inhibition Assays (e.g., ADP-Glo) | Measures the activity of a kinase by quantifying the amount of ADP produced. | To identify and characterize inhibitors of specific kinases, which are often dysregulated in cancer. | Pyrimidine derivatives have been identified as potent inhibitors of Aurora kinases A and B with IC50 values in the nanomolar range. nih.gov |
| Tubulin Polymerization Assay | Monitors the assembly of tubulin into microtubules in the presence of a test compound. | To identify compounds that interfere with microtubule dynamics, a validated anticancer strategy. | An indole-pyrimidine derivative was found to be an excellent inhibitor of tubulin polymerization with an IC50 of 0.79 μM. nih.gov |
| Enzyme Inhibition Assays (General) | Measures the reduction in the rate of an enzyme-catalyzed reaction in the presence of an inhibitor. | To screen for inhibitors of various enzymes, such as lipoxygenase, cholinesterases, or aminoacyl-tRNA synthetases. | Pyrimidine derivatives have shown potent inhibition of lipoxygenase with IC50 values in the micromolar range. nih.gov Others have been identified as nanomolar inhibitors of aminoacyl-tRNA synthetases. nih.gov |
| In Vitro Transcription Assay | Measures the synthesis of RNA from a DNA template using a purified RNA polymerase. | To assess whether a pyrimidine analog can be incorporated into an RNA transcript. | Studies have been designed to compare the incorporation fidelity of modified uridine (B1682114) analogs like pseudouridine and N1-methyl-pseudouridine by various RNA polymerases. biorxiv.org |
| DPPH Radical Scavenging Assay | Measures the ability of a compound to donate an electron and scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. | To evaluate the antioxidant potential of pyrimidine derivatives. | Some pyrimidine derivatives have demonstrated the ability to scavenge DPPH radicals, indicating antioxidant properties. acs.org |
The development of such assays is an iterative process. High-throughput screening of a library of pyrimidine derivatives can identify initial "hits." Subsequently, more specific biochemical and cell-based assays are employed to validate these hits, determine their potency and selectivity, and elucidate their mechanism of action. For this compound, a similar cascade of assays would be necessary to explore its potential biological activities fully.
Potential Applications in Materials Science and Interdisciplinary Chemistry
Incorporation of Pyrimidine (B1678525) Scaffolds into Functional Polymers
The integration of pyrimidine units into polymer backbones can lead to materials with enhanced thermal stability, specific electronic properties, and unique recognition capabilities. While direct polymerization of 2-chloro-N-ethyl-5-iodopyrimidin-4-amine has not been extensively reported, its structural features offer several possibilities for incorporation into functional polymers.
The chloro and iodo substituents on the pyrimidine ring are susceptible to various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira reactions. acs.orgnih.gov These reactions are powerful tools for forming carbon-carbon bonds and could be employed to polymerize the molecule with suitable comonomers. For instance, a di-boronic acid ester could react with the two halogenated positions to form a conjugated polymer. The reactivity of the C4(6) position in halopyrimidines is generally greater than that of the C2 position, which could allow for regioselective polymerization. acs.org
The N-ethylamino group also presents a handle for polymerization. It can potentially react with electrophiles in a polycondensation reaction. The presence of this group can also influence the solubility and processing characteristics of the resulting polymer.
The general structure for a hypothetical polymer incorporating the pyrimidine scaffold is depicted below:
Where the "Pyrimidine Core" represents the this compound monomer unit and "R" is a linker group derived from the comonomer used in the polymerization. The properties of such a polymer would be highly dependent on the nature of the linker and the specific polymerization methodology employed.
Utilization as Ligands in Organometallic Chemistry and Catalysis
Pyrimidine derivatives are well-known for their ability to act as ligands in organometallic chemistry, forming stable complexes with a variety of transition metals. tcichemicals.comnih.gov The nitrogen atoms of the pyrimidine ring, as well as the exocyclic amino group of this compound, can act as coordination sites. The electron-deficient nature of the pyrimidine ring, further enhanced by the electron-withdrawing chloro and iodo substituents, can influence the electronic properties of the metal center in its complexes. acs.org
The potential coordination modes of this compound are presented in the following table:
| Potential Coordination Sites | Description |
| Pyrimidine Ring Nitrogens | The two nitrogen atoms at positions 1 and 3 of the pyrimidine ring can coordinate to a metal center. |
| Exocyclic Amino Group | The nitrogen of the N-ethylamino group can also act as a donor atom. |
| Halogen Atoms | While less common, halogen atoms can participate in coordination or influence the steric environment around the metal. |
These coordination capabilities suggest that this compound could be a valuable ligand for various catalytic applications. For example, palladium complexes of pyrimidine-based ligands have been shown to be effective catalysts for cross-coupling reactions. acs.org The specific electronic and steric environment provided by this ligand could lead to catalysts with unique reactivity and selectivity. The development of catalysts from monoligated palladium(0) species has been a significant advancement in cross-coupling reactions. acs.org
Applications in Organic Electronics and Optoelectronic Materials
Pyrimidine-based molecules are increasingly being investigated for their use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.govnih.gov The electron-deficient character of the pyrimidine ring makes it a suitable component for electron-transporting materials. nih.gov The introduction of substituents can finely tune the optoelectronic properties of these materials. nih.gov
The presence of an iodine atom in this compound is particularly noteworthy. Research has shown that the introduction of iodine into organic semiconductors can significantly enhance their performance. nih.govacs.org Iodine-iodine interactions can be used to control the molecular orientation in the solid state, leading to improved charge transport. acs.orgdigitellinc.com For instance, an iodinated thienoacene derivative exhibited a hole mobility two orders of magnitude higher than its non-iodinated counterpart. nih.govacs.org
The following table summarizes the potential effects of the substituents on the electronic properties of the target compound:
| Substituent | Potential Effect on Electronic Properties |
| Chloro Group | Electron-withdrawing, can lower the LUMO energy level, potentially improving electron injection/transport. |
| Iodo Group | Electron-withdrawing and can facilitate beneficial intermolecular interactions (halogen bonding, I-I interactions) for ordered packing in the solid state, which is crucial for charge transport. nih.govacs.orgdigitellinc.com |
| N-ethylamino Group | Electron-donating, can raise the HOMO energy level and influence the solubility and film-forming properties of the material. |
Role in Supramolecular Chemistry and Crystal Engineering
Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. Crystal engineering, a subfield of supramolecular chemistry, aims to control the assembly of molecules in the solid state to achieve desired properties. researchgate.net The structure of this compound is rich in functionalities that can participate in a variety of non-covalent interactions, making it a highly interesting building block for supramolecular assembly.
The most significant of these is likely halogen bonding, a directional interaction between an electrophilic region on a halogen atom and a nucleophilic site. acs.orgacs.org The iodine atom, in particular, is an excellent halogen bond donor. It can form strong interactions with Lewis bases such as the nitrogen atoms of other pyrimidine rings or the amino group. These interactions can be used to direct the formation of specific, predictable supramolecular architectures, such as one-dimensional chains, two-dimensional networks, or even more complex three-dimensional structures. nih.govresearchgate.net
In addition to halogen bonding, other non-covalent interactions can play a crucial role in the crystal packing of this molecule:
Hydrogen Bonding: The N-H group of the ethylamine (B1201723) substituent can act as a hydrogen bond donor, while the pyrimidine nitrogen atoms can act as acceptors.
π-π Stacking: The aromatic pyrimidine rings can stack on top of each other, contributing to the stability of the crystal lattice.
Halogen-Halogen Interactions: Short contacts between halogen atoms (e.g., Cl···Cl or Cl···I) can also influence the packing arrangement. nih.gov
The interplay of these various interactions can lead to the formation of highly ordered supramolecular structures with potential applications in areas such as gas storage, separation, and catalysis.
Future Directions and Emerging Research Avenues
Development of Stereoselective and Asymmetric Synthesis of Pyrimidine (B1678525) Derivatives
The synthesis of pyrimidine derivatives is a mature field, yet the demand for enantiomerically pure and structurally complex molecules necessitates the development of more sophisticated synthetic strategies. mdpi.comgrowingscience.com Asymmetric synthesis, a reaction that converts an achiral unit into a chiral one, producing unequal amounts of isomers, is crucial when a chiral molecule is synthesized from an achiral one. youtube.com
Future efforts will likely focus on:
Catalytic Asymmetric Methods: The development of novel chiral catalysts (metal-based or organocatalysts) to control the stereochemistry of reactions that form or functionalize the pyrimidine ring. This includes stereoselective cycloaddition reactions and cross-coupling reactions. mdpi.comnih.gov
Substrate-Controlled Synthesis: Designing pyrimidine precursors with chiral auxiliaries that direct the stereochemical outcome of subsequent transformations.
Enzymatic Resolutions: Utilizing enzymes to selectively react with one enantiomer of a racemic pyrimidine mixture, allowing for the separation of stereoisomers.
While general methods for pyrimidine synthesis, such as the condensation of requisite moieties or the substitution of groups on the pyrimidine ring, are well-established, achieving high stereoselectivity in highly functionalized systems remains a significant challenge. nih.gov The development of robust and scalable asymmetric routes is essential for producing densely functionalized small molecules suitable for drug discovery. nih.gov
Exploration of Bioisosteric Replacements and Pyrimidine Ring Modifications
Bioisosteric replacement, the exchange of an atom or group with another that has similar properties, is a fundamental strategy in medicinal chemistry to enhance efficacy, modulate pharmacokinetics, or reduce toxicity. cambridgemedchemconsulting.comdomainex.co.uk The pyrimidine ring itself is often considered a bioisostere for phenyl and other aromatic systems, a property that can improve a drug's interaction with biological targets. nih.govtandfonline.com
For a compound like 2-chloro-N-ethyl-5-iodopyrimidin-4-amine, future research will explore:
Halogen and Chalcogen Replacement: Investigating the replacement of the chlorine and iodine atoms with other halogens (e.g., fluorine, bromine) or chalcogens to fine-tune electronic properties and metabolic stability. Replacing hydrogen with fluorine, for example, can block metabolic oxidation. cambridgemedchemconsulting.com
Side-Chain Isosteres: Substituting the N-ethyl group with other alkyl groups, cyclic amines, or functional groups that can alter solubility, membrane permeability, and target binding.
Ring System Bioisosteres: While the pyrimidine core is valuable, researchers may explore replacing it with other diazines (e.g., pyridazine) or related heterocycles to discover novel scaffolds with different biological profiles. nih.gov
Structural Modifications: Strategic modification of the pyrimidine scaffold at its 2, 4, 5, or 6 positions allows for the generation of highly functionalized derivatives with greater affinity and selectivity for biological targets. nih.gov For instance, the introduction of different substituents like chlorine, bromine, and amines can make the resulting compounds more biologically active. tandfonline.com
This strategic structural modification is key to generating diverse chemical libraries and optimizing lead compounds. nih.gov
Integration of Artificial Intelligence and Machine Learning in Pyrimidine Research
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical synthesis. preprints.orgengineering.org.cn These technologies can analyze vast datasets to identify patterns and make predictions that are beyond human intuition, significantly accelerating the research process. nih.gov
Key applications include:
Retrosynthesis Prediction: Using algorithms like Monte Carlo Tree Search (MCTS) and deep learning models to propose step-by-step synthetic routes for target pyrimidine derivatives. nih.gov
Reaction Condition Optimization: ML models can predict the optimal solvents, catalysts, and temperatures for a given transformation, reducing the need for extensive trial-and-error experimentation. preprints.org
Reactivity Prediction: Machine learning can be trained to predict whether a specific compound will react with a given reagent, helping to screen for viable reactions and avoid undesirable side products. nih.gov
| AI/ML Application | Description | Potential Impact on Pyrimidine Research | Reference |
|---|---|---|---|
| Retrosynthetic Analysis | AI algorithms predict a sequence of reactions to synthesize a target molecule from simpler, available starting materials. | Accelerates the design of synthetic routes for novel and complex pyrimidine derivatives. | engineering.org.cnnih.gov |
| Reaction Outcome Prediction | ML models predict the feasibility, yield, and potential side products of a chemical reaction. | Reduces experimental effort by prioritizing high-yield reactions and avoiding failed experiments. | preprints.orgnih.gov |
| ADMET Prediction | Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of a molecule in silico. | Allows for early-stage filtering of pyrimidine candidates with poor pharmacokinetic profiles. | youtube.com |
| De Novo Drug Design | Generative models design novel molecules with desired properties from scratch. | Creates new pyrimidine-based scaffolds optimized for specific biological targets. | preprints.org |
Beyond synthesis, AI is instrumental in the design of new drug candidates. youtube.com By learning the relationship between chemical structures and biological activity (a field known as Quantitative Structure-Activity Relationship or QSAR), ML models can screen virtual libraries of millions of compounds to identify promising hits. youtube.com
Future research will leverage:
In Silico High-Throughput Screening: Using ML models to rapidly evaluate large virtual libraries of pyrimidine derivatives for their potential to interact with a specific biological target. youtube.com
Generative Models: Employing deep learning techniques like Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs) to design entirely new pyrimidine-based scaffolds with optimized properties for a given therapeutic need.
Multi-Objective Optimization: Developing AI systems that can simultaneously optimize a molecule for multiple parameters, such as potency, selectivity, and low toxicity.
These computational approaches significantly reduce the time and cost associated with the early stages of drug discovery. youtube.com
Uncovering Novel Biological Targets and Pathways for Pyrimidine Scaffolds
The pyrimidine core is found in a multitude of approved drugs and is known to possess a vast range of biological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and antioxidant properties. nih.govtandfonline.comresearchtrend.net A key future direction is the systematic exploration of this chemical space to identify new therapeutic applications.
Emerging areas of investigation include:
Targeting Protein Kinases: Many pyrimidine derivatives are potent inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. nih.govnih.gov Research is ongoing to develop pyrimidine-based inhibitors for kinases like PIM-1, Aurora kinases (AURK), and Polo-like kinases (PLK). nih.gov
Metabolic Pathway Modulation: Targeting enzymes involved in metabolic pathways is a promising strategy for cancer therapy. The pyrimidine salvage pathway, which cancer cells can use to maintain DNA replication, has emerged as a new field of targets. nih.govmdpi.com Combining inhibitors of pyrimidine salvage and de novo synthesis pathways is a potential therapeutic strategy. mdpi.com
Bone Anabolic Agents: Recent studies have identified pyrimidine derivatives that promote osteogenesis (bone formation) by activating the BMP2/SMAD1 signaling pathway, suggesting a potential role in treating osteoporosis. nih.gov
Broad-Spectrum Activity: The structural versatility of pyrimidines allows for the creation of derivatives active against a wide array of diseases, from bacterial infections to central nervous system disorders. nih.govorientjchem.org
The goal is to move beyond known targets and use high-throughput screening and systems biology approaches to uncover entirely new mechanisms of action for pyrimidine-based compounds. nih.gov
| Biological Activity | Potential Target/Pathway | Example Therapeutic Area | Reference |
|---|---|---|---|
| Anticancer | Protein Kinases (EGFR, AURK, PLK, PIM-1), Pyrimidine Salvage Pathway | Oncology (Breast Cancer, Lung Cancer) | nih.govnih.govmdpi.com |
| Bone Anabolic | BMP2/SMAD1 Signaling Pathway | Osteoporosis | nih.gov |
| Antimicrobial | Various bacterial/fungal enzymes | Infectious Diseases | tandfonline.comresearchtrend.net |
| Antiviral | Viral replication enzymes | Infectious Diseases (e.g., HIV) | tandfonline.comresearchgate.net |
| Anti-inflammatory | Inflammatory signaling cascades | Inflammatory Disorders | orientjchem.orgnih.gov |
| Metabolic Enzyme Inhibition | Carbonic Anhydrase, Acetylcholinesterase, α-glycosidase | Glaucoma, Alzheimer's Disease, Diabetes | nih.gov |
Challenges and Opportunities in the Academic Research of Highly Functionalized Pyrimidines
However, these challenges present significant opportunities:
Development of Novel Synthetic Methodologies: There is a continuous need for more efficient, green, and regioselective methods for synthesizing complex pyrimidines. nih.govresearchgate.net This includes one-pot, multi-component reactions and the use of novel catalysts. growingscience.com
Interdisciplinary Collaboration: The integration of synthetic chemistry with computational science, biology, and pharmacology is essential for modern drug discovery. Academic labs are uniquely positioned to foster these collaborations.
Exploring Uncharted Chemical Space: The structural diversity of the pyrimidine scaffold remains largely untapped. There is a vast opportunity to create novel derivatives and explore their biological properties, potentially leading to first-in-class therapeutics. tandfonline.comnih.gov
Data-Driven Discovery: The increasing availability of large chemical and biological datasets, combined with advances in AI, provides an unprecedented opportunity to accelerate the discovery and optimization of pyrimidine-based drugs. cas.org
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2-chloro-N-ethyl-5-iodopyrimidin-4-amine, and how are intermediates characterized?
- Methodological Answer : The compound is typically synthesized via sequential halogenation and nucleophilic substitution. For example, a pyrimidine core is first chlorinated at the 2-position, followed by iodination at the 5-position. The N-ethylamine group is introduced via Buchwald-Hartwig coupling or nucleophilic displacement using ethylamine under basic conditions. Intermediates are characterized using / NMR and high-resolution mass spectrometry (HRMS). Structural confirmation of intermediates (e.g., 5-iodopyrimidin-4-amine derivatives) can be cross-referenced with crystallographic data from analogous compounds, such as N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl] derivatives .
Q. How is the molecular structure of this compound validated experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include bond lengths (e.g., C–I ≈ 2.10 Å, C–Cl ≈ 1.74 Å) and dihedral angles between substituents and the pyrimidine ring. For example, in related pyrimidines, the angle between the pyrimidine ring and aryl groups ranges from 12° to 86°, depending on steric and electronic effects . Discrepancies in crystallographic data (e.g., disorder in substituents) are resolved using R-factor analysis (target: <0.05) and data-to-parameter ratios (>15:1) .
Advanced Research Questions
Q. How do electronic effects of iodine and chlorine substituents influence reactivity in cross-coupling reactions?
- Methodological Answer : The 5-iodo group participates preferentially in Suzuki-Miyaura couplings due to lower bond dissociation energy (C–I vs. C–Cl). For example, in palladium-catalyzed reactions, iodine acts as a better leaving group, enabling selective functionalization at the 5-position. Computational studies (DFT) can predict reactivity by analyzing LUMO distributions: iodine’s polarizable electron cloud enhances electrophilic substitution kinetics . Contrast this with chlorine’s inductive effects, which stabilize the pyrimidine ring but reduce nucleophilic displacement rates .
Q. What strategies resolve contradictions in biological activity data for halogenated pyrimidines?
- Methodological Answer : Contradictions often arise from assay-specific variables (e.g., cell line selectivity, solvent effects). For example, iodinated pyrimidines may show cytotoxicity in HeLa cells but inactivity in MCF-7 due to differences in membrane transporter expression. Validate results using orthogonal assays (e.g., enzymatic inhibition vs. whole-cell screening) and control for iodine’s potential photolability by conducting reactions in amber glassware .
Q. How can hydrogen-bonding networks in crystalline forms impact solubility and bioavailability?
- Methodological Answer : Intramolecular N–H⋯N hydrogen bonds (e.g., N4–H4⋯N5 in N-(2-fluorophenyl) derivatives) reduce solubility by stabilizing the crystalline lattice . To improve bioavailability, co-crystallization with coformers (e.g., succinic acid) disrupts these networks. Solubility is quantified via shake-flask assays, and hydrogen-bonding patterns are analyzed using SC-XRD and Hirshfeld surfaces .
Key Considerations for Researchers
- Contradiction Analysis : When SC-XRD data conflicts with computational models (e.g., unexpected bond angles), verify thermal parameters (B-factors) and refine disorder models using software like SHELXL .
- Advanced Purification : Use preparative HPLC with C18 columns (gradient: 5–95% MeCN/H₂O + 0.1% TFA) to separate iodinated byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
